Neuropeptide S (Mouse)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potent endogenous neuropeptide S receptor (NPSR) agonist (EC50 = 3 nM). Induces mobilization of intracellular Ca2+. Increases locomotor activity and wakefulness in mice. Also reduces anxiety-like behavior in mice.

Scientific Research Applications

Neuropeptides as Regulators : Neuropeptides, including NPS, regulate a range of functions such as development, metabolism, water and ion homeostasis, and act as neuromodulators in the central nervous system circuits. The Database for Insect Neuropeptide Research (DINeR) provides comprehensive information on neuropeptide families, including their function and known functionality (Yeoh et al., 2017).

Transnasal Administration of Neuropeptides : Research demonstrates that neuropeptides can gain direct access to the cerebrospinal fluid within 30 minutes when administered intranasally, bypassing the bloodstream. This method could be significant for therapeutic applications of neuropeptides like NPS (Born et al., 2002).

Neuropeptide Y (NPY) Receptor Modulators : The study of NPY, a neuropeptide related to NPS, has shown its involvement in a broad spectrum of physiological systems. NPY acts through several G protein-coupled receptors, indicating a potential therapeutic application for NPS in similar pathways (Stamford et al., 2003).

Applications of SEMAX, a Regulatory Peptide : Semax, a regulatory peptide similar to NPS, shows potential in treating somatoform and psychosomatic diseases, memory impairment, and mental labor efficiency. It also has implications for post-COVID syndrome treatment (Hadarceva & Belyaeva, 2021).

Technological Advancements in Neuropeptide Research : New technologies for studying neuropeptides, including NPS, have emerged, focusing on their structure, localization, receptor interactions, and physiological function. Mass spectrometry and bioinformatics are crucial for large-scale analyses (DeLaney et al., 2018).

Proteases in Neuropeptide Processing : Research highlights the role of proteases in processing proneuropeptides into active neuropeptides, essential for neurotransmission and endocrine regulation. Understanding these processes is vital for developing pharmacological strategies to regulate neuropeptide functions, including NPS (Hook et al., 2008).

Neuropeptidomics : The study of neuropeptidomics, including NPS, involves identifying and quantifying endogenous peptides in neuroendocrine tissues. This research is critical for understanding the molecular forms of neuropeptides and their physiological roles (Vu et al., 2020).

Mechanism of Action

- Its primary target is the NPS receptor (NPSR) , which was previously an orphan G protein-coupled receptor. Upon binding to NPSR, it triggers downstream signaling pathways .

- NPS enhances arousal, locomotion, and wakefulness in mammals. Interestingly, it also exerts anxiolytic-like effects, which is unique compared to other arousal-promoting neurotransmitters like cocaine or amphetamine .

- The release of neuropeptides like NPS from trigeminal sensory fibers contributes to vasodilation and other perivascular changes, potentially promoting headache maintenance .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemical Analysis

Biochemical Properties

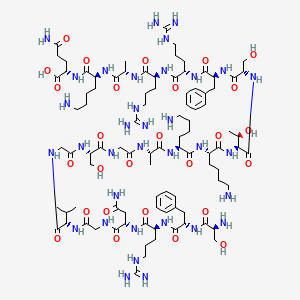

The receptor was stably expressed in cells that served as a bait to purify the endogenous ligand from brain extracts . The ligand turned out to be a peptide of 20 amino acids .

Cellular Effects

Neuropeptide S (Mouse) has been found to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to produce anxiolytic-like effects in behavioral paradigms that measure fear or responses to novelty .

Molecular Mechanism

Neuropeptide S (Mouse) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Activation of NPSR triggers mobilization of intracellular Ca2+ and stimulation of cAMP synthesis, therefore increasing cellular excitability .

Temporal Effects in Laboratory Settings

The effects of Neuropeptide S (Mouse) over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, increased NPS release upon stress exposure has been detected in the rat amygdala by microdialysis .

Dosage Effects in Animal Models

The effects of Neuropeptide S (Mouse) vary with different dosages in animal models . For instance, in the four-plate test (FPT), NPS increased punished crossings, similar to the reference anxiolytic, alprazolam .

Metabolic Pathways

Neuropeptide S (Mouse) is involved in various metabolic pathways . It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Neuropeptide S (Mouse) is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Neuropeptide S (Mouse) and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, neuropeptides are selectively stored, singularly or more frequently in combinations, within large granular vesicles .

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C93H156N34O27/c1-48(2)72(126-71(136)44-109-77(140)64(41-68(99)133)124-83(146)60(30-20-38-108-93(104)105)120-85(148)62(122-76(139)54(97)45-128)39-52-21-8-6-9-22-52)88(151)111-43-70(135)114-65(46-129)78(141)110-42-69(134)112-49(3)74(137)115-55(25-12-15-33-94)80(143)117-57(27-14-17-35-96)84(147)127-73(51(5)131)89(152)125-66(47-130)87(150)123-63(40-53-23-10-7-11-24-53)86(149)119-59(29-19-37-107-92(102)103)81(144)118-58(28-18-36-106-91(100)101)79(142)113-50(4)75(138)116-56(26-13-16-34-95)82(145)121-61(90(153)154)31-32-67(98)132/h6-11,21-24,48-51,54-66,72-73,128-131H,12-20,25-47,94-97H2,1-5H3,(H2,98,132)(H2,99,133)(H,109,140)(H,110,141)(H,111,151)(H,112,134)(H,113,142)(H,114,135)(H,115,137)(H,116,138)(H,117,143)(H,118,144)(H,119,149)(H,120,148)(H,121,145)(H,122,139)(H,123,150)(H,124,146)(H,125,152)(H,126,136)(H,127,147)(H,153,154)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t49-,50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNIXBCJICZFRR-GYDKITGDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C93H156N34O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2182.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)

![Octahydrodipyrrolo[1,2-a:2',1'-c]pyrazin-5(6H)-one](/img/structure/B561523.png)

![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)